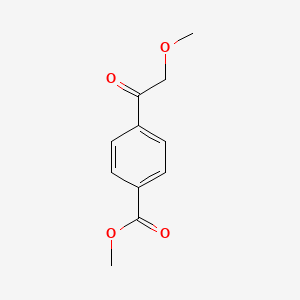

Methyl 4-(2-methoxyacetyl)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

methyl 4-(2-methoxyacetyl)benzoate |

InChI |

InChI=1S/C11H12O4/c1-14-7-10(12)8-3-5-9(6-4-8)11(13)15-2/h3-6H,7H2,1-2H3 |

InChI Key |

SGTSPUJDDBPSAU-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)C1=CC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Innovations for Methyl 4 2 Methoxyacetyl Benzoate

Chemo- and Regioselective Synthesis Strategies

The synthesis of Methyl 4-(2-methoxyacetyl)benzoate hinges on the selective formation of the ester and the acylated side chain at the correct positions of the benzene (B151609) ring.

Esterification and Acylation Approaches to the Benzoate (B1203000) Scaffold

The benzoate scaffold of this compound is typically formed through esterification of a benzoic acid precursor or constructed with the ester group already in place prior to the introduction of the methoxyacetyl group.

One common approach is the Fischer-Speier esterification of 4-carboxybenzoic acid derivatives. This acid-catalyzed reaction with methanol (B129727) can yield the corresponding methyl ester. To achieve high conversion, the equilibrium of the reaction must be shifted towards the product, often by using a large excess of methanol or by removing water as it is formed. nih.gov

Alternatively, the methyl ester can be prepared from the corresponding carboxylic acid using reagents like dimethyl sulfate (B86663) or iodomethane (B122720) in the presence of a base. For instance, a related compound, methyl 4-(methoxymethyl)benzoate, can be synthesized from 4-(hydroxymethyl)-benzoic acid by treatment with sodium hydride and iodomethane in dimethylformamide (DMF), achieving a 72% yield. chemicalbook.com

The introduction of the acetyl group onto the methyl benzoate ring is most commonly achieved through a Friedel-Crafts acylation . quora.commasterorganicchemistry.com In this electrophilic aromatic substitution reaction, methyl benzoate is treated with an acylating agent, such as methoxyacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org The ester group is a deactivating group and a meta-director. However, the presence of an activating group or specific reaction conditions can influence the regioselectivity. For the synthesis of the target compound, the acylation would need to occur at the 4-position relative to the ester group. If starting with a different precursor, the directing effects of other substituents must be considered. For example, in the acylation of toluene (B28343) (methylbenzene), the methyl group directs the incoming acyl group primarily to the 4-position. libretexts.org

A plausible synthetic route starting from methyl benzoate would involve the Friedel-Crafts acylation with methoxyacetyl chloride and a Lewis acid catalyst. The reaction conditions would need to be carefully controlled to favor the desired 4-substitution product.

| Reaction | Reagents | Catalyst | Typical Conditions | Yield |

| Esterification | Benzoic acid, Methanol | H₂SO₄ | Reflux | High |

| Friedel-Crafts Acylation | Methyl benzoate, Methoxyacetyl chloride | AlCl₃ | 60°C | Moderate to High |

Targeted Functionalization of the Methoxyacetyl Side Chain

The methoxyacetyl side chain can be constructed through various methods. One approach involves the direct acylation of the aromatic ring with a pre-functionalized acylating agent like methoxyacetyl chloride.

Another strategy involves the functionalization of a precursor ketone. For example, an α-hydroxy ketone can be prepared and subsequently methylated. The α-hydroxylation of ketones can be achieved using various oxidizing agents. organic-chemistry.org An efficient and environmentally friendly method for the α-hydroxylation of ketones involves the in situ conversion of ketones to their corresponding silyl (B83357) enol ethers, followed by oxidation. rsc.org

Furthermore, electrochemical methods have been developed for the synthesis of α-methoxy ketones from enol acetates using methanol as the methoxy (B1213986) source. organic-chemistry.org This approach offers mild reaction conditions and good yields. The functionalization of ketone side chains has also been demonstrated in polymer chemistry, where ketone-functionalized polymers are used as scaffolds for conjugation with other molecules, highlighting the reactivity of the ketone group for further modification. nih.govuq.edu.au

Development of Novel Catalytic Systems for Efficient Synthesis

Modern synthetic chemistry is increasingly focused on the development of more efficient and selective catalysts.

Transition Metal-Catalyzed Coupling Reactions for Precursors

Transition metal catalysts, particularly palladium complexes, are instrumental in forming key C-C bonds in the synthesis of complex organic molecules and precursors. For instance, Suzuki-Miyaura cross-coupling reactions are widely used to connect aromatic rings. uva.es In a hypothetical synthesis of a precursor to this compound, a boronic acid derivative of benzene could be coupled with a halide-containing reaction partner under palladium catalysis.

The Negishi reaction, which couples an organozinc compound to an organic halide in the presence of a nickel or palladium catalyst, is another powerful tool for C-C bond formation. uva.es These coupling reactions offer high efficiency and functional group tolerance, making them valuable for constructing complex precursors.

Organocatalytic Approaches for Enhanced Selectivity

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. For the synthesis of molecules with chiral centers, organocatalysts can provide high enantioselectivity. In the context of the methoxyacetyl side chain, organocatalytic methods for the α-alkylation of ketones have been developed. nih.govresearchgate.net For example, a visible-light-mediated radical approach using a nucleophilic organocatalyst can achieve the α-alkylation of ketones under mild conditions. nih.gov This method is tolerant of various functional groups, which is a significant advantage over traditional anionic strategies. nih.gov

Furthermore, organocatalytic methods for the α-hydroxylation of ketones have been reported, providing a green and efficient route to α-hydroxy ketones which can be precursors to the methoxyacetyl group. rsc.org

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green approaches can be considered.

The use of solid acid catalysts for esterification reactions is a notable green alternative to traditional mineral acids like sulfuric acid. google.com Solid acids are often reusable, non-corrosive, and can be easily separated from the reaction mixture, minimizing waste.

Electrochemical methods for functionalization, such as the synthesis of α-methoxy ketones from enol acetates, represent another green approach. organic-chemistry.org These methods often operate under mild conditions and can avoid the use of stoichiometric, and often toxic, reagents.

Visible-light-mediated photocatalysis, particularly in organocatalytic systems, is a rapidly developing area of green chemistry. nih.gov These reactions utilize light as a renewable energy source to drive chemical transformations, often with high efficiency and selectivity under mild conditions.

The selection of environmentally benign solvents and the minimization of synthetic steps are also key considerations in designing a sustainable synthesis for this compound.

Solvent-Free and Atom-Economical Methodologies

Traditional esterification methods often rely on the use of large volumes of organic solvents, which contribute significantly to chemical waste and environmental pollution. Modern approaches aim to minimize or eliminate solvent use through techniques like mechanochemistry and by designing reactions with high atom economy.

Mechanochemical Synthesis:

Solvent-free synthesis of esters can be achieved using mechanochemistry, specifically high-speed ball-milling (HSBM). rsc.orgrsc.org This technique uses mechanical force to induce chemical reactions between solid reactants, eliminating the need for a solvent. rsc.orgnih.gov For the synthesis of esters, this method has shown promising results, with reactions affording desired products in good yields within short reaction times. rsc.orgrsc.org For instance, a solvent-free esterification method at room temperature using I2 and KH2PO2 under HSBM conditions has been reported to produce various ester derivatives in yields ranging from 45% to 91% in just 20 minutes of grinding. rsc.orgrsc.org Another system using KI and P(OEt)3 yielded esters in 24% to 85% yield after 60 minutes. rsc.orgrsc.org While not yet specifically documented for this compound, this methodology presents a viable and green alternative to conventional solution-based syntheses.

Atom-Economical Synthesis:

Atom economy is a measure of how efficiently reactants are converted into the final product. monash.edu Reactions with high atom economy are desirable as they generate minimal waste. monash.edu Ruthenium-catalyzed reductive ester synthesis from aldehydes or ketones and carboxylic acids using carbon monoxide as a deoxygenating agent represents a novel, atom- and step-economical approach. nih.gov This method avoids the formation of stoichiometric byproducts, a common issue in many classical esterification reactions. Research has shown that as little as 0.5 mol% of a commercially available benzene ruthenium chloride catalyst can be sufficient for an efficient reaction. nih.gov This type of redox process is distinct from simple reductive esterification and offers a more sustainable route to ester synthesis. nih.gov

The table below illustrates the potential benefits of applying such advanced methodologies to the synthesis of esters.

| Methodology | Key Features | Potential Advantages for Ester Synthesis |

| Mechanochemistry (Ball-Milling) | Solvent-free, uses mechanical energy. rsc.orgnih.gov | Reduced solvent waste, lower energy consumption, faster reaction times. rsc.org |

| Atom-Economical Catalysis | Maximizes incorporation of reactant atoms into the product. monash.edu | Minimal byproduct formation, reduced raw material costs, enhanced sustainability. monash.edu |

Utilization of Renewable Feedstocks in Precursor Synthesis

The transition towards a bio-based economy necessitates the use of renewable feedstocks for the synthesis of chemical compounds. The precursors for this compound, namely a benzoic acid derivative and a source for the methoxyacetyl group, can potentially be derived from renewable resources.

Benzoic Acid Precursors from Biomass:

Benzoic acid and its derivatives, the core of the target molecule, can be produced from lignin, a complex polymer found in plant biomass. rsc.org This approach offers a sustainable alternative to petrochemical-based production routes. rsc.org Additionally, microbial synthesis pathways are being explored. For example, 4-hydroxybenzoic acid has been synthesized from L-tyrosine using engineered E. coli. acs.org

Renewable Sources for the Methoxyacetyl Group:

The methoxyacetyl group originates from methoxyacetic acid. Methoxyacetic acid can be prepared from monochloroacetic acid and methanol. google.comgoogle.com Methanol itself can be produced from renewable sources such as biomass or through the hydrogenation of CO2, making it a "renewable methanol". researchgate.net This provides a pathway to incorporate renewable carbon into the methoxyacetyl moiety of the final product.

The following table outlines the potential renewable precursors for the synthesis of this compound.

| Precursor | Potential Renewable Source |

| 4-carboxy-phenylacetic acid moiety | Lignin, Microbial fermentation (e.g., from L-tyrosine) rsc.orgacs.org |

| Methoxyacetyl moiety | Renewable Methanol (from biomass or CO2) google.comgoogle.comresearchgate.net |

Process Optimization and Scalable Production Methodologies

The industrial-scale production of specialty chemicals like this compound requires robust and efficient processes. Process optimization focuses on improving yield, reducing costs, and ensuring safety and sustainability. Key strategies include the use of continuous flow chemistry and reactive distillation.

Continuous Flow Synthesis:

Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and process control. rsc.orgresearchgate.netnih.gov The optimization of continuous flow ester synthesis has been demonstrated to lead to higher yields, increased purity, and reduced waste. rsc.orgnih.gov For instance, the development of a continuous flow ester reduction with LiAlH4 showcased a high space-time yield of 1130 kg h⁻¹ m⁻³. rsc.org Furthermore, the use of solid catalysts in packed-bed reactors within a continuous flow system simplifies catalyst separation and reuse, contributing to a more sustainable and economical process. riken.jp

Reactive Distillation:

Reactive distillation is a process intensification technique that combines chemical reaction and distillation in a single unit. google.com For esterification reactions, this method is particularly advantageous as it allows for the continuous removal of water, a byproduct of the reaction, thereby shifting the equilibrium towards the product and achieving higher conversion rates. google.com A method for preparing methyl benzoate using a reactive distillation tower has been described, which results in a high-purity product without the need for extensive post-treatment, saving energy and reducing environmental pollution. google.com

Scalable Production with Heterogeneous Catalysts:

The use of solid, heterogeneous catalysts is crucial for scalable and environmentally friendly ester production. These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and operational costs. mdpi.com Fly ash, an industrial waste product, has been successfully utilized as a low-cost, heterogeneous catalyst for the scalable production of various alkyl esters. nih.govacs.org This approach not only provides an efficient catalytic system but also contributes to waste valorization. The process has been scaled up for the production of dimethyl adipate, demonstrating its industrial applicability. nih.govacs.org

The table below summarizes key parameters and their impact on process optimization for ester synthesis.

| Parameter | Optimization Strategy | Impact on Production |

| Reaction Time | Continuous flow processing, microwave-assisted heating. researchgate.net | Significant reduction in reaction time from hours to minutes. researchgate.net |

| Temperature | Optimized heating profiles, use of highly active catalysts. riken.jp | Lower energy consumption, reduced side reactions. |

| Catalyst | Use of recyclable heterogeneous catalysts (e.g., solid acids, fly ash). mdpi.comnih.govacs.org | Simplified purification, reduced waste, lower catalyst cost. nih.govacs.org |

| Product Separation | Reactive distillation. google.com | Increased conversion, high product purity, reduced downstream processing. google.com |

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of Methyl 4 2 Methoxyacetyl Benzoate

Hydrolytic Stability and Transesterification Reactions of the Benzoate (B1203000) Ester

The ester functional group in methyl 4-(2-methoxyacetyl)benzoate is a key site for chemical transformations, particularly hydrolysis and transesterification reactions. The stability of this ester linkage is highly dependent on the reaction conditions, specifically the pH.

Acid-Catalyzed Hydrolysis Kinetics

Under acidic conditions, the hydrolysis of benzoate esters, such as this compound, is a well-established reaction. The general mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the corresponding carboxylic acid, 4-(2-methoxyacetyl)benzoic acid.

The kinetics of this reaction are influenced by the concentration of the acid catalyst and the temperature. Studies on similar methyl benzoates have shown that the rate of hydrolysis is generally first-order with respect to both the ester and the acid catalyst. researchgate.net The presence of substituents on the benzene (B151609) ring can also affect the reaction rate. For instance, electron-withdrawing groups can either accelerate or decelerate the reaction depending on their position relative to the ester group.

Table 1: Factors Influencing Acid-Catalyzed Hydrolysis of Benzoate Esters

| Factor | Effect on Reaction Rate |

| Acid Concentration | Increases rate |

| Temperature | Increases rate |

| Electron-withdrawing substituents | Can increase or decrease rate depending on position |

| Steric Hindrance | Decreases rate |

Base-Mediated Hydrolysis and Saponification

In the presence of a base, such as sodium hydroxide (B78521), this compound undergoes saponification, a process of base-mediated hydrolysis. youtube.com This reaction is typically faster and more irreversible than acid-catalyzed hydrolysis. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion and forming the carboxylate salt, sodium 4-(2-methoxyacetyl)benzoate. vaia.com Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. youtube.comyoutube.com

The rate of saponification is dependent on the concentration of the base and the temperature. psu.educhemrxiv.org Studies on the saponification of various methyl benzoates have shown that the reaction follows second-order kinetics, being first-order in both the ester and the hydroxide ion. chemrxiv.org The presence of bulky groups near the ester can sterically hinder the attack of the nucleophile, slowing down the reaction. psu.edu For example, the hydrolysis of sterically hindered esters like methyl 2,4,6-trimethylbenzoate (B1236764) is significantly slower. psu.edu

Reactions Involving the Methoxyacetyl Side Chain

The methoxyacetyl side chain of this compound offers additional sites for chemical modification, including reactions at the carbonyl group and cleavage of the ether linkage.

Carbonyl Group Reactivity and Reduction Pathways

The ketone carbonyl group in the methoxyacetyl side chain is susceptible to reduction to a secondary alcohol. Various reducing agents can be employed for this transformation. Catalytic hydrogenation or transfer hydrogenation methods are effective for the reduction of aryl ketones. tandfonline.comrsc.org For instance, transfer hydrogenation using a hydrogen donor like isopropanol (B130326) in the presence of a catalyst can reduce the ketone. tandfonline.com

Named reactions such as the Clemmensen reduction (using a zinc-mercury amalgam in hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can also be utilized to reduce aryl ketones completely to the corresponding methylene (B1212753) group, although these conditions might also affect other functional groups in the molecule. youtube.com Enzymatic reductions offer a highly enantioselective route to produce chiral alcohols. wikipedia.orgacs.org

Table 2: Common Reduction Methods for Aryl Ketones

| Reagent/Method | Product | Conditions |

| Catalytic Hydrogenation (H₂/Catalyst) | Alcohol | Varies |

| Transfer Hydrogenation (e.g., Isopropanol) | Alcohol | Catalytic |

| Clemmensen Reduction (Zn(Hg), HCl) | Alkane | Acidic |

| Wolff-Kishner Reduction (H₂NNH₂, base) | Alkane | Basic |

| Enzymatic Reduction | Chiral Alcohol | Mild, aqueous |

Ether Cleavage and Alkoxy Group Modifications

The methoxy (B1213986) group on the side chain can be cleaved under specific conditions. Ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction. wikipedia.org Strong acids, such as hydrohalic acids, can protonate the ether oxygen, making the adjacent carbon susceptible to nucleophilic attack by the halide ion. wikipedia.org Lewis acids like aluminum chloride (AlCl₃) and boron trihalides (e.g., BCl₃) are also effective reagents for cleaving aromatic methoxy groups. nih.gov The choice of reagent can sometimes allow for selective cleavage of one methoxy group over others in a molecule. nih.gov The relative reactivity for ether cleavage often follows the order of primary > secondary > tertiary alkyl groups. organic-chemistry.org The presence of a phenolic hydroxyl group can significantly enhance the rate of acid-catalyzed β-O-4 ether linkage cleavage. acs.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate Ring System

The benzene ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the existing substituents directing the position of the incoming group.

Electrophilic Aromatic Substitution

The ester group (-COOCH₃) and the methoxyacetyl group (-COCH₂OCH₃) are both deactivating, electron-withdrawing groups. In electrophilic aromatic substitution reactions, such as nitration, these groups direct incoming electrophiles to the meta-position relative to themselves. aiinmr.comscribd.comrsc.org For example, the nitration of methyl benzoate with a mixture of nitric acid and sulfuric acid predominantly yields methyl 3-nitrobenzoate. scribd.comrsc.orgyoutube.com The deactivating nature of the ester group makes the aromatic ring less reactive towards electrophilic attack compared to benzene itself. mnstate.edu

Nucleophilic Aromatic Substitution

While aromatic rings are generally nucleophilic, they can undergo nucleophilic aromatic substitution (SNAᵣ) if they are sufficiently electron-poor. wikipedia.orgmasterorganicchemistry.com This typically requires the presence of strong electron-withdrawing groups on the ring. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of a leaving group. masterorganicchemistry.com For a nucleophilic aromatic substitution to occur on the benzoate ring of this compound, a good leaving group (like a halide) would need to be present on the ring, and the reaction would be facilitated by the electron-withdrawing nature of the existing substituents. acs.orgbritannica.com The position of the electron-withdrawing groups ortho or para to the leaving group accelerates the reaction. masterorganicchemistry.com

Directed Aromatic Functionalization Strategies

The two substituents on the benzene ring, the methoxyacetyl group (-COCH₂OCH₃) and the methyl carboxylate group (-COOCH₃), are both deactivating, meta-directing groups for electrophilic aromatic substitution. This is due to the electron-withdrawing nature of their carbonyl functionalities. Therefore, electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, would be expected to occur at the positions meta to both groups (positions 3 and 5).

However, the directing effects of these two groups are not identical, and their relative influence would dictate the major product. The methoxyacetyl group is a ketone, and the methyl carboxylate group is an ester. Both withdraw electron density from the ring, making it less reactive than benzene itself.

Table 1: Predicted Aromatic Functionalization of this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Methyl 3-nitro-4-(2-methoxyacetyl)benzoate |

| Halogenation | Br₂, FeBr₃ | Methyl 3-bromo-4-(2-methoxyacetyl)benzoate |

| Sulfonation | SO₃, H₂SO₄ | Methyl 3-sulfo-4-(2-methoxyacetyl)benzoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed due to the deactivating nature of the ring. |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Reaction is unlikely to proceed due to the deactivating nature of the ring. |

It is important to note that due to the presence of two deactivating groups, forcing conditions (e.g., higher temperatures, stronger catalysts) would likely be required for these transformations.

Impact of Substituent Effects on Reactivity

Aromatic Ring: As discussed, the acetyl and methyl ester groups deactivate the benzene ring towards electrophilic attack. Conversely, they activate the ring towards nucleophilic aromatic substitution, although this type of reaction typically requires a good leaving group on the ring, which is absent in the parent molecule.

Ketone Carbonyl Group: The ketone's carbonyl carbon is electrophilic and susceptible to nucleophilic attack. Reactions such as reduction (to a secondary alcohol), Grignard reactions, and Wittig reactions could potentially occur at this site. The presence of the adjacent methoxy group might exert some steric hindrance and electronic effects.

Ester Carbonyl Group: The ester's carbonyl carbon is also electrophilic, but generally less reactive than a ketone's. It can undergo nucleophilic acyl substitution reactions like hydrolysis (to a carboxylic acid), saponification, and amidation.

α-Protons: The protons on the carbon adjacent to the ketone carbonyl (the methylene group of the methoxyacetyl substituent) are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in various reactions, such as alkylation or aldol (B89426) condensation.

Detailed Mechanistic Investigations of Key Transformations

Specific mechanistic studies for reactions involving this compound are not available. However, general mechanisms for the reactions of substituted benzenes, ketones, and esters are well-established.

Kinetic and Thermodynamic Studies of Reaction Profiles

There is a lack of published kinetic or thermodynamic data specifically for reactions of this compound. For related compounds, such as substituted methyl benzoates, kinetic studies of reactions like transesterification have been performed. For instance, the transesterification of R-substituted phenyl benzoates with 4-methoxyphenol (B1676288) has been investigated, revealing insights into the influence of leaving group substituents on reaction rates. researchgate.net Such studies on this compound would be valuable to quantify the electronic and steric effects of its substituents on reaction rates and equilibria.

Identification and Characterization of Reaction Intermediates

Direct experimental identification of reaction intermediates for transformations of this compound has not been reported. For predicted reactions, the expected intermediates can be postulated based on established mechanisms.

Electrophilic Aromatic Substitution: The key intermediate would be a resonance-stabilized carbocation, known as a sigma complex or arenium ion. The positions of substitution are determined by the stability of the possible arenium ions.

Nucleophilic Addition to Carbonyls: The initial intermediate is typically a tetrahedral alkoxide, formed by the attack of a nucleophile on the carbonyl carbon.

Enolate Formation: The intermediate formed by deprotonation of the α-carbon would be a resonance-stabilized enolate ion.

Further research employing techniques such as spectroscopy (NMR, IR) under reaction conditions or trapping experiments would be necessary to identify and characterize these transient species for reactions involving this compound.

High Resolution Spectroscopic Characterization and Advanced Structural Elucidation of Methyl 4 2 Methoxyacetyl Benzoate

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Spectral Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Methyl 4-(2-methoxyacetyl)benzoate, a complete assignment of proton (¹H) and carbon (¹³C) signals is achieved through a suite of one-dimensional and multi-dimensional NMR experiments.

Based on the structure, the predicted ¹H and ¹³C NMR chemical shifts are presented below. These predictions are derived from established chemical shift values for similar structural motifs, such as p-disubstituted benzene (B151609) rings, methyl esters, and methoxyacetyl groups. libretexts.org

Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm, referenced to TMS in CDCl₃.

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | C | - | ~166.0 |

| 2 | O | - | - |

| 3 | CH₃ | ~3.95 (s, 3H) | ~52.5 |

| 4 | C | - | ~131.0 |

| 5, 9 | CH | ~8.10 (d, J≈8.5 Hz, 2H) | ~129.8 |

| 6, 8 | CH | ~7.95 (d, J≈8.5 Hz, 2H) | ~128.5 |

| 7 | C | - | ~140.0 |

| 10 | C=O | - | ~196.0 |

| 11 | CH₂ | ~4.70 (s, 2H) | ~75.0 |

| 12 | O | - | - |

| 13 | CH₃ | ~3.45 (s, 3H) | ~59.5 |

While 1D NMR provides initial data, 2D NMR experiments are crucial for confirming the complex structure and assigning all signals unambiguously.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the aromatic protons on the benzene ring (H-5/H-9 and H-6/H-8), confirming their ortho relationship. No other correlations are expected due to the lack of other vicinal protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons separated by two or three bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A key NOESY correlation would be expected between the methylene (B1212753) protons (H-11) and the aromatic protons at positions 6 and 8, as well as between the methoxy (B1213986) protons (H-13) and the methylene protons (H-11).

Expected Key 2D NMR Correlations

| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) or Protons (¹H) | Structural Information Confirmed |

| COSY | H-5/H-9 | H-6/H-8 | Ortho-coupling in the benzene ring |

| HSQC | H-3 (ester methyl) | C-3 | Ester methyl group assignment |

| H-5/H-9 (aromatic) | C-5/C-9 | Aromatic C-H assignment | |

| H-6/H-8 (aromatic) | C-6/C-8 | Aromatic C-H assignment | |

| H-11 (methylene) | C-11 | Methoxyacetyl CH₂ assignment | |

| H-13 (methoxy) | C-13 | Methoxy group assignment | |

| HMBC | H-5/H-9 | C-4, C-7, C-6/C-8 | Connectivity around the aromatic ring |

| H-11 | C-10, C-7, C-12, C-13 | Linkage of the acetyl group to the ring and methoxy group | |

| H-3 | C-1, C-2 | Ester group structure | |

| NOESY | H-11 | H-6/H-8 | Spatial proximity of acetyl side chain to the ring |

| H-13 | H-11 | Conformation of the methoxyacetyl group |

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of materials in their solid form. nih.gov For this compound, ssNMR could be employed to study potential polymorphism—the ability of the compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties.

In a hypothetical ssNMR study, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used. nih.gov Each polymorph would present a unique ¹³C ssNMR spectrum with slightly different chemical shifts due to variations in the local electronic environment and intermolecular packing. These differences in the solid-state spectra can be used to identify and characterize different crystalline forms and understand the supramolecular arrangement, such as hydrogen bonding or π-stacking interactions, which are averaged out in solution. acs.org

Advanced Mass Spectrometry for Fragment Analysis and Purity Assessment

Mass spectrometry is a powerful analytical technique that provides information on the molecular weight and elemental composition of a compound, and through fragmentation analysis, offers significant structural details.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a molecule with high precision. For this compound, the molecular formula is C₁₁H₁₂O₄. The theoretical monoisotopic mass can be calculated with high accuracy. HRMS analysis would be expected to yield a measured mass that corresponds to this theoretical value within a very low error margin (typically <5 ppm), thus confirming the elemental composition and distinguishing it from any isobaric impurities.

Calculated Exact Mass for HRMS

| Formula | Ion Type | Calculated m/z |

| C₁₁H₁₂O₄ | [M+H]⁺ | 209.0790 |

| C₁₁H₁₂O₄ | [M+Na]⁺ | 231.0609 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion, [M]⁺˙, or a protonated molecule, [M+H]⁺) which is then fragmented to produce a spectrum of product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.govpharmacy180.com

The fragmentation of this compound would likely proceed through several key pathways characteristic of aromatic esters and ketones. miamioh.eduyoutube.com

Proposed Key Fragmentation Pathways and Fragments

| Proposed Fragment Ion | Formula | m/z (nominal) | Pathway Description |

| [M - •OCH₃]⁺ | C₁₀H₉O₃⁺ | 177 | Loss of the methoxy radical from the ester group. |

| [M - •CH₂OCH₃]⁺ | C₁₀H₉O₃⁺ | 163 | Alpha-cleavage with loss of the methoxymethyl radical from the keto group. |

| [M - COOCH₃]⁺ | C₉H₇O₂⁺ | 147 | Loss of the entire carbomethoxy group. |

| [C₇H₄O•CO]⁺ | C₈H₄O₂⁺ | 135 | Formation of the benzoyl-type cation after side-chain cleavage. |

| [C₆H₅CO]⁺ | C₇H₅O⁺ | 105 | A common fragment in benzoates, loss of the side chain and ester group. |

| [C₆H₅]⁺ | C₆H₅⁺ | 77 | Loss of CO from the m/z 105 fragment. |

| [CH₂OCH₃]⁺ | C₂H₅O⁺ | 45 | Cation from the methoxyacetyl side chain. |

This analysis allows for the confirmation of the different functional groups and their connectivity within the molecule.

Reactive Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a technique used to analyze the thermal decomposition products of a compound. researchgate.netifremer.fr The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting degradation products are separated by gas chromatography and identified by mass spectrometry. nist.gov This method can provide valuable information about the thermal stability of the molecule and the nature of its degradation pathways.

For this compound, pyrolysis would likely lead to the cleavage of the ester and ether linkages, as well as decarboxylation. Potential degradation products that could be identified by Py-GC-MS include:

Benzoic acid and its methyl ester: Resulting from cleavage of the C-C bond between the ring and the acetyl group.

Toluene (B28343) and related derivatives: Formed through decarboxylation and dealkylation reactions at high temperatures.

Phenolic compounds: Arising from the cleavage of the ester and ether bonds followed by rearrangement.

Methoxyacetone and other small molecules: Generated from the decomposition of the methoxyacetyl side chain.

The profile of these degradation products would provide further structural confirmation and data on the compound's behavior under thermal stress.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-TOF-MS) for Polymeric Contexts

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful analytical technique for the characterization of synthetic polymers. nih.gov While direct analysis of a polymer exclusively composed of this compound is not prominently documented in literature, the methodology would be invaluable for characterizing a copolyester or a polymer blend where this molecule is a constituent monomer.

In a polymeric context, MALDI-TOF-MS provides detailed information on the molecular weight distribution, the mass of repeating monomer units, and the chemical nature of end-groups. sigmaaldrich.com For a hypothetical polyester (B1180765) incorporating this compound, the analysis would involve co-crystallizing the polymer sample with a suitable matrix, such as trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene] malononitrile (B47326) (DCTB) or 2,5-dihydroxybenzoic acid (DHB). frontiersin.orgresearchgate.net A cationization agent, like sodium iodide, is often added to facilitate the formation of polymer ions. frontiersin.org

The laser pulse desorbs and ionizes the polymer chains, and their mass-to-charge (m/z) ratios are determined by their time of flight to the detector. The resulting spectrum would display a series of peaks, where each peak corresponds to a specific polymer chain length (oligomer), typically differing by the mass of the this compound monomer unit. This allows for the calculation of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). sigmaaldrich.com Furthermore, high-resolution analysis can help identify the chemical composition of terminal functional groups on the polymer chains. nih.gov In cases of high molecular weight polyesters, on-plate alkaline degradation can be employed to generate smaller oligomers suitable for detailed analysis. nih.gov

Table 1: Key Parameters in MALDI-TOF-MS Polymer Analysis

| Parameter | Description | Information Gained |

|---|---|---|

| Matrix | A small organic molecule that co-crystallizes with the analyte and absorbs laser energy. | Facilitates soft ionization of the polymer, preventing fragmentation. |

| Cationization Agent | A salt (e.g., NaI, AgTFA) that adds a cation (Na⁺, Ag⁺) to the neutral polymer chain. | Promotes the formation of stable gas-phase ions for MS detection. frontiersin.org |

| Repeating Unit Mass | The mass difference between adjacent major peaks in the spectrum. | Corresponds to the mass of the monomer, confirming the polymer's identity. |

| End-Group Analysis | Analysis of the absolute mass of the oligomer peaks. | Determines the chemical structure of the groups at the ends of the polymer chain. nih.govsigmaaldrich.com |

| Dispersity (Đ) | The ratio of Mw to Mn, calculated from the distribution of peak intensities. | Measures the breadth of the molecular weight distribution in the polymer sample. sigmaaldrich.com |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is essential for identifying the functional groups within a molecule. For this compound, these methods would provide a unique spectral fingerprint based on the vibrational modes of its constituent bonds.

Although a specific experimental spectrum for this compound is not publicly available, its characteristic absorption bands can be predicted based on its structure, which includes a ketone, an ester, an ether, and a para-substituted aromatic ring.

Ketone (C=O) Stretch: A strong absorption is expected around 1680-1700 cm⁻¹ for the acetyl ketone carbonyl group.

Ester (C=O) Stretch: A strong absorption, typically at a higher frequency than ketones, is expected around 1720-1740 cm⁻¹ for the methyl ester carbonyl.

Ether (C-O-C) Stretch: Asymmetric and symmetric stretching vibrations for the methoxy group ether linkage would appear in the 1050-1260 cm⁻¹ region.

Aromatic Ring (C=C) Stretch: Multiple bands of variable intensity would be present in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

Para-Substitution Pattern: A distinct overtone pattern in the 1800-2000 cm⁻¹ region and a strong out-of-plane C-H bending vibration around 800-860 cm⁻¹ would confirm the 1,4-disubstitution of the aromatic ring.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations and the symmetric carbonyl stretches are typically strong and easily identifiable in a Raman spectrum.

Table 2: Predicted FTIR/Raman Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration | Expected Intensity |

|---|---|---|---|

| C-H (Aromatic) | 3030 - 3100 | Stretch | Medium |

| C-H (Aliphatic/Methoxy) | 2850 - 3000 | Stretch | Medium |

| C=O (Ester) | ~1725 | Stretch | Strong |

| C=O (Ketone) | ~1685 | Stretch | Strong |

| C=C (Aromatic) | 1590 - 1610, 1480 - 1520 | Ring Stretch | Medium-Strong |

| C-O (Ester/Ether) | 1050 - 1300 | Asymmetric/Symmetric Stretch | Strong |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, and reveals how molecules are arranged in a crystal lattice.

While a crystal structure for this compound has not been reported, analysis of closely related benzoate (B1203000) derivatives illustrates the type of data that would be obtained. For instance, the crystal structure of Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate was solved and provides a useful reference. researchgate.net If single crystals of this compound were obtained, X-ray diffraction analysis would yield a detailed structural model.

The analysis would reveal:

Molecular Conformation: The precise spatial orientation of the methoxyacetyl group relative to the plane of the benzoate ring.

Bond Parameters: Exact measurements of all bond lengths and angles, confirming the connectivity and geometry.

Crystal Packing: The arrangement of molecules within the unit cell, identifying any intermolecular interactions such as hydrogen bonds or π–π stacking that stabilize the crystal structure.

Absolute Stereochemistry: If a chiral center were present, this technique could determine its absolute configuration (R/S). For the achiral this compound, this specific aspect is not applicable.

Table 3: Illustrative Crystallographic Data for a Related Benzoate Derivative (Based on data for Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate) nih.gov

| Parameter | Example Value | Description |

|---|---|---|

| Formula | C₁₆H₁₅N₃O₅ | The chemical formula of the molecule in the unit cell. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | a = 8.5983 Å, b = 14.6982 Å, c = 13.2096 Å | The lengths of the unit cell axes. |

| Unit Cell Angles | α = 90°, β = 107.860°, γ = 90° | The angles between the unit cell axes. |

| Volume (V) | 1589.0 ų | The volume of the unit cell. |

| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |

This data allows for the complete and unambiguous structural elucidation of the compound in the solid phase.

Computational Chemistry and Theoretical Investigations of Methyl 4 2 Methoxyacetyl Benzoate

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to balance accuracy with computational cost, making it well-suited for the study of moderately sized organic molecules like Methyl 4-(2-methoxyacetyl)benzoate. DFT calculations can provide detailed information about the electronic structure, which is fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, such as the methoxy (B1213986) groups and the benzene (B151609) ring, which can act as electron donors. Conversely, the LUMO is likely to be centered on the electron-withdrawing carbonyl group of the ester and the acetyl moiety, which are potential sites for nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Energies for a Related Compound (Methyl 4-methoxybenzoate)

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 8.0 |

Note: Data is based on theoretical calculations for a structurally similar compound and serves as an illustrative example. The exact values for this compound would require specific DFT calculations.

The relatively large HOMO-LUMO gap suggested by analogous compounds indicates that this compound is likely a stable molecule under normal conditions.

The distribution of electron density within a molecule is rarely uniform. Some atoms or functional groups may bear a partial positive charge, while others have a partial negative charge. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. In an MEP map, regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the carbonyl and methoxy groups, highlighting these as likely sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the methyl groups and the aromatic ring would likely exhibit a positive electrostatic potential.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the single bonds in this compound allows it to adopt various three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements and to understand the energy barriers between them.

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By exploring the PES, computational chemists can identify the various energy minima, which correspond to stable conformers, and the transition states that connect them. The conformer with the lowest energy is termed the global minimum.

The conformation of a molecule can be influenced by its environment. In a solution, solvent molecules can interact with the solute, altering the relative energies of its conformers. Polar solvents, for instance, may stabilize conformers with larger dipole moments.

Studies on the retention behavior of alkyl benzoates in reversed-phase liquid chromatography have demonstrated the significant role of solvent composition and polarity nih.gov. For this compound, the presence of polar functional groups suggests that its conformational equilibrium could be sensitive to the solvent environment. In polar solvents, conformations that expose the polar carbonyl and methoxy groups to the solvent may be favored.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Vibrational spectroscopy studies on the related molecule, methyl benzoate (B1203000), have shown that anharmonic calculations on ab initio potential energy surfaces can accurately reproduce experimental infrared spectra rsc.org. Similar computational approaches for this compound would allow for the prediction of its characteristic vibrational modes. For example, the carbonyl stretching frequencies of the ester and acetyl groups would be prominent features in the IR spectrum.

Table 2: Predicted and Experimental Vibrational Frequencies for Key Functional Groups in a Related Benzoate Compound

| Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch (Ester) | 1720 | 1725 |

| C-O Stretch | 1280 | 1278 |

| Aromatic C-H Stretch | 3100 | 3090 |

Note: This table is illustrative and based on data for a similar benzoate compound. The actual values for this compound would need to be determined through specific calculations and experiments.

Reaction Mechanism Predictions and Transition State Elucidation via Computational Models

The prediction of reaction mechanisms through computational chemistry hinges on the mapping of the potential energy surface (PES) for a given reaction. By identifying the minimum energy pathways that connect reactants to products, chemists can predict the most likely course of a chemical transformation. Central to this endeavor is the location and characterization of transition states, which are the highest energy points along the reaction coordinate and represent the critical bottleneck of the reaction.

For a compound like this compound, a number of reactions could be computationally explored. A common and illustrative example is the alkaline hydrolysis of the ester group, a fundamental reaction in organic chemistry. Using computational methods, typically Density Functional Theory (DFT), the step-by-step process of this reaction can be modeled to understand the precise movements of atoms and changes in electronic structure.

A Hypothetical Case Study: Alkaline Hydrolysis

Computational investigation of this process would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (this compound and hydroxide (B78521) ion), the tetrahedral intermediate, the transition states connecting them, and the final products (the carboxylate anion and methanol) are optimized to find their most stable geometries.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures. A key characteristic of a true transition state on the PES is that it has exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

The findings from such a hypothetical study can be summarized in a data table, providing a quantitative look at the reaction profile.

Table 1: Hypothetical DFT Calculation Results for the Alkaline Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) | Key Geometrical Parameter (Å) | Imaginary Frequency (cm⁻¹) |

| Reactants | 0.00 | - | - |

| Transition State 1 (TS1) | +12.5 | C-O(H) forming bond: 2.10 | -450 |

| Tetrahedral Intermediate | -5.2 | C-O(H) formed bond: 1.45 | - |

| Transition State 2 (TS2) | +8.9 | C-O(CH₃) breaking bond: 2.05 | -380 |

| Products | -15.8 | - | - |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the output of a computational study. The key geometrical parameter for TS1 is the distance between the incoming hydroxide oxygen and the ester carbonyl carbon. For TS2, it is the distance between the carbonyl carbon and the methoxy oxygen.

Elucidation of the Transition State

The computational models provide a detailed picture of the transition state's geometry. For the first step of the hydrolysis (the attack of the hydroxide ion), the transition state (TS1) would show the hydroxide ion approaching the carbonyl carbon. The geometry around the carbonyl carbon would be distorted from trigonal planar towards tetrahedral. The bond between the hydroxide oxygen and the carbonyl carbon is partially formed, while the carbon-oxygen double bond is slightly elongated.

For the second step (the departure of the methoxide (B1231860) ion), the transition state (TS2) would depict the breaking of the carbon-oxygen bond of the methoxy group and the reformation of the carbonyl double bond. The departing methoxide group would be at a greater distance from the central carbon compared to the tetrahedral intermediate.

By analyzing the electronic structure of these transition states, such as the charge distribution and molecular orbitals, chemists can gain a deeper understanding of the factors that stabilize or destabilize these transient species, thereby influencing the reaction rate.

Applications of Methyl 4 2 Methoxyacetyl Benzoate in Specialized Chemical Synthesis and Materials Science

Potential in Polymer and Functional Materials Chemistry

No published studies or patents were identified that describe the use of Methyl 4-(2-methoxyacetyl)benzoate as a monomer or a modifier in polymerization reactions. For a molecule to be used as a monomer, it would typically require polymerizable functional groups, which are not immediately apparent in the structure of this compound without further modification.

There is a lack of available data regarding the integration of this compound into functional coatings or composite materials. The properties that this compound might impart to such materials have not been reported in the scientific or technical literature.

Applications as an Analytical Standard in Advanced Chemical Research Methodologies

In the realm of advanced chemical research, the use of well-characterized compounds as analytical standards is fundamental to ensuring the accuracy, reproducibility, and validity of experimental results. While not a formally recognized primary standard, this compound serves as a crucial reference material and analytical standard in specialized research contexts, particularly in the fields of synthetic organic chemistry and pharmaceutical development. Its utility stems from its stable, crystalline nature and distinct spectroscopic signature, which allow for its reliable identification and quantification.

The primary application of this compound as an analytical standard is in the monitoring and characterization of chemical reactions. In multi-step synthetic pathways, it often appears as a key intermediate. Researchers rely on its known physical and spectral properties to confirm the successful completion of a synthetic step, assess the purity of the reaction mixture, and quantify the yield of the product.

Physicochemical Properties for Standardization:

The suitability of this compound as a reference compound is underpinned by its well-defined physicochemical properties. These constants provide a reliable basis for its identification and purity assessment.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| Appearance | Off-White to Light Beige Solid |

| Melting Point | 128.0 to 132.0 °C |

| Boiling Point | 417.5 °C at 760 mmHg (Predicted) indiamart.com |

| Density | 1.21 g/cm³ (Predicted) indiamart.com |

These properties, particularly its sharp melting point, provide a preliminary indication of sample purity. Any significant deviation from the established melting point range can suggest the presence of impurities.

Advanced Analytical Methodologies:

In modern chemical research, a suite of advanced analytical techniques is employed to characterize chemical compounds. This compound serves as a standard in these methodologies through the comparison of experimental data with its known reference data.

High-Performance Liquid Chromatography (HPLC): In HPLC analysis, the retention time of a compound is a characteristic feature. A sample of pure this compound can be injected into an HPLC system to determine its retention time under specific conditions (e.g., column type, mobile phase composition, flow rate). This reference retention time can then be used to identify the presence of the compound in a complex reaction mixture and to quantify its concentration by comparing peak areas against a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. The ¹H NMR and ¹³C NMR spectra of this compound provide a unique fingerprint based on the chemical environment of each proton and carbon atom. Researchers synthesize this compound and meticulously record its NMR data. This reference spectrum is then used to confirm the identity of the compound when it is produced as an intermediate in a larger synthesis. For instance, the presence of characteristic peaks corresponding to the methyl esters, the methoxy (B1213986) group, and the aromatic protons confirms the formation of the desired molecular structure.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. The mass spectrum of this compound will show a distinct molecular ion peak corresponding to its molecular weight. This data is used to confirm the identity of the compound in a sample. High-resolution mass spectrometry can further provide the exact molecular formula, adding another layer of confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the ester carbonyl groups and the ether linkage, among others. This reference spectrum can be compared with the spectrum of a synthesized sample to verify its identity.

Synthesis and Characterization of Analogues and Derivatives of Methyl 4 2 Methoxyacetyl Benzoate

Structural Modifications at the Benzoate (B1203000) Moiety

The benzoate portion of Methyl 4-(2-methoxyacetyl)benzoate serves as a versatile scaffold for structural modifications. Researchers have systematically introduced a variety of substituents and explored isosteric replacements to modulate the molecule's properties.

Systematic Variation of Aromatic Substituents and Isomers

The aromatic ring of the benzoate moiety has been a primary target for systematic variation. This involves the introduction of different functional groups at various positions on the benzene (B151609) ring. For instance, studies have been conducted on methyl benzoate derivatives with different substitution patterns, such as methyl 4-(acetylamino)-2-methoxybenzoate. nih.gov The synthesis of such compounds often involves multi-step reactions, starting from appropriately substituted benzoic acids.

The introduction of halogen atoms, such as in methyl 2,4-dichloro-5-sulfamoyl-benzoate and methyl 2,4-dibromo-5-sulfamoyl-benzoate, has been explored to create a series of halo-substituted benzoates. nih.gov The reactivity of these dihalo-substituted compounds with various nucleophiles, including aromatic and aliphatic thiols, has been investigated, leading to the formation of either 2-substituted or 4-substituted products depending on the nature of the nucleophile and reaction conditions. nih.gov For example, reactions with aromatic thiols like benzenethiol (B1682325) and naphthalene-1-thiol tend to yield para-substituted products. nih.gov

Furthermore, the impact of substituents on the electronic and steric properties of the benzoate ring has been a key area of investigation. For example, the synthesis of methyl 4-methoxybenzoate, also known as methyl p-anisate, provides a reference for understanding the effect of a simple methoxy (B1213986) group at the para position. hmdb.casynzeal.com

The following table summarizes some of the synthesized analogues with modifications on the benzoate moiety:

| Compound Name | Modification on Benzoate Moiety | Reference |

| Methyl 4-(acetylamino)-2-methoxybenzoate | Acetylamino group at C4, Methoxy group at C2 | nih.gov |

| Methyl 2,4-dichloro-5-sulfamoyl-benzoate | Chloro groups at C2 and C4, Sulfamoyl group at C5 | nih.gov |

| Methyl 2,4-dibromo-5-sulfamoyl-benzoate | Bromo groups at C2 and C4, Sulfamoyl group at C5 | nih.gov |

| Methyl 4-methoxybenzoate | Methoxy group at C4 | hmdb.casynzeal.com |

| Methyl 4-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzoate | Bicyclo[2.2.1]hept-2-ylcarbonyl amino group at C4 | ontosight.ai |

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of enhancing the desired biological activity or other properties of a compound. In the context of benzoate derivatives, this could involve replacing the entire benzoate ring or specific substituents with other chemical groups.

For example, the replacement of a hydroxyl group with a methyl group is a classic example of bioisosteric replacement. researchgate.net While not directly involving this compound, the principle of replacing a functional group on a benzoic acid derivative to study the effect on its properties is a relevant concept. researchgate.net Another example is the use of heterocyclic rings as bioisosteres for the phenyl ring. The synthesis of derivatives where the benzoate moiety is replaced by a different aromatic system, such as a furan (B31954) or pyrazole, has been explored in other contexts to improve biological activity. nih.gov For instance, in the development of certain inhibitors, replacing an indazole core with a 1H-pyrazolo[4,3-c]pyridine was found to be more potent. nih.gov

Modifications of the Methoxyacetyl Side Chain

The methoxyacetyl side chain of this compound offers another avenue for structural diversification. Modifications such as homologation, heteroatom insertion, and cyclization can lead to novel derivatives with altered chemical and physical characteristics.

Homologation and Heteroatom Insertion

Homologation involves increasing the length of the side chain, for instance, by adding methylene (B1212753) units. This can alter the flexibility and lipophilicity of the molecule. Heteroatom insertion involves replacing a carbon atom in the side chain with a different atom, such as oxygen, nitrogen, or sulfur.

For example, the synthesis of derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate involved the condensation of substituted p-aminobenzoic esters with a bromoacetyl derivative, effectively introducing a nitrogen atom into the side chain. nih.gov Similarly, the synthesis of methylethyl 4-(2-methoxyacetylamino)benzoate introduces a nitrogen atom into the acetyl side chain, forming an amide linkage. nih.gov The synthesis of methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate demonstrates the insertion of an ether linkage and an additional ester group in the side chain. researchgate.net

Cyclization and Formation of Constrained Analogues

Cyclization of the side chain can lead to the formation of more rigid or constrained analogues. This can have a significant impact on the molecule's conformation and its ability to interact with other molecules. For instance, the synthesis of β-lactone derivatives from threonine represents a strategy to create cyclic structures. nih.gov While not a direct modification of this compound, this demonstrates the principle of cyclization to create structurally constrained analogues. nih.gov

The following table provides examples of derivatives with modified side chains:

| Compound Name | Modification of the Methoxyacetyl Side Chain | Reference |

| Methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate derivatives | Introduction of an amino group | nih.gov |

| Methylethyl 4-(2-methoxyacetylamino)benzoate | Introduction of an amino group to form an amide | nih.gov |

| Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate | Insertion of an ether and an additional ester group | researchgate.net |

| (2R,4S,5S)-5-Methoxy-4-methyl-3-oxohept-6-en-2-yl benzoate | Complex alkyl chain with stereocenters | doaj.orgresearchgate.net |

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies of Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for understanding how chemical structure influences the reactivity and properties of molecules. For the derivatives of this compound, these studies would involve correlating the specific structural modifications with observed changes in chemical reactivity, physical properties, or biological activity.

The synthesis of various derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate and subsequent testing for local anesthetic and anti-inflammatory activities is a direct example of an SAR study. nih.gov Such studies provide valuable insights for the rational design of new compounds with desired characteristics.

Future Research Directions and Emerging Opportunities for Methyl 4 2 Methoxyacetyl Benzoate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of pharmaceutical intermediates and specialty chemicals is undergoing a paradigm shift from traditional batch processing to continuous flow chemistry. scispace.com This modern approach offers significant advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and greater reproducibility. nih.gov For a compound like Methyl 4-(2-methoxyacetyl)benzoate, flow chemistry could enable precise control over reaction parameters, leading to higher yields, purity, and reduced reaction times, as has been demonstrated for the synthesis of related compounds like benzocaine. scispace.comresearchgate.net

Automated synthesis platforms, which combine robotics with software for reaction planning and execution, represent another frontier. imperial.ac.uksigmaaldrich.com Integrating the synthesis of this compound into such platforms would facilitate high-throughput screening of reaction conditions, catalysts, and reagents. researchgate.netnih.gov This acceleration of research and development could rapidly identify optimal production pathways and allow for the efficient creation of a library of derivatives for further study.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters (temperature, pressure, time). nih.gov |

| Safety | Higher risk with large volumes of reagents and exotherms. | Inherently safer due to small reactor volumes and superior heat exchange. |

| Scalability | Challenging; often requires re-optimization. | Simpler scale-up by running the system for longer durations ("scaling out"). |

| Efficiency | Can lead to lower yields and more byproducts. | Often results in higher conversion, selectivity, and yield. scispace.com |

Exploration of Novel Biocatalytic Transformations

Biocatalysis, the use of natural enzymes or whole-cell microorganisms to perform chemical transformations, is a cornerstone of green chemistry. worldpharmatoday.com This methodology offers unparalleled selectivity and efficiency under mild reaction conditions, reducing energy consumption and waste. worldpharmatoday.com For this compound, several biocatalytic avenues are ripe for exploration.

Enzymatic Synthesis: Lipases, such as those from Candida rugosa, have been successfully used for the direct esterification of benzoic acid to form methyl benzoate (B1203000). nih.gov A similar enzymatic approach could be developed for the synthesis of the parent acid of this compound, providing a greener alternative to traditional chemical catalysis.

Ketone Reduction: The ketone moiety of the compound is a prime target for stereoselective reduction by ketoreductases (KREDs). These enzymes can convert the ketone into a chiral alcohol with high enantiomeric excess. nih.gov This transformation would yield valuable chiral building blocks, which are highly sought after in the pharmaceutical industry for the synthesis of complex, biologically active molecules.

Hydrolytic Reactions: Esterases could be employed for the selective hydrolysis of the methyl ester group, providing the corresponding carboxylic acid under mild, aqueous conditions, avoiding the use of harsh acids or bases.

| Transformation Type | Potential Enzyme Class | Target Functional Group | Potential Product |

|---|---|---|---|

| Esterification | Lipase | Carboxylic Acid (precursor) | Methyl Ester (the compound itself) |

| Asymmetric Reduction | Ketoreductase (KRED) | Ketone | Chiral Secondary Alcohol |

| Hydrolysis | Esterase | Methyl Ester | Carboxylic Acid |

Advanced Materials Applications and Nanotechnology Integration

The functional groups present in this compound make it an attractive candidate for applications in materials science and nanotechnology. Functionalization, the surface modification of nanoparticles to impart new properties, is a key area of research. ebrary.netnih.gov

The compound could be used as a surface-modifying agent for nanoparticles (e.g., silver, zinc oxide, titania). researchgate.net The ester and ketone groups could serve as anchor points to covalently or non-covalently functionalize the surface of nanomaterials. nih.gov This could enhance their dispersibility, stability, or introduce specific functionalities for applications in areas such as:

Functional Coatings: Integration into polymer matrices could lead to the development of advanced coatings with tailored properties like improved adhesion, scratch resistance, or specific oil- and water-repellent characteristics. specialchem.com

Drug Delivery: The compound could be incorporated into nanocarriers, where its chemical handles could be used to attach targeting ligands or other functional moieties, aiding in the development of targeted drug delivery systems.

Development of Novel Analytical Probes Utilizing the Compound

The development of sensitive and selective chemical sensors and probes is a rapidly growing field. alliedacademies.org The distinct chemical structure of this compound offers the potential for its use as a building block for novel analytical tools.

Biosensors: Synthetic biosensors have been developed to detect various benzoic acid derivatives. frontiersin.orgresearchgate.net It is conceivable that a sensor could be engineered to specifically recognize the unique substitution pattern of this compound. Such a sensor could be used for high-throughput screening in metabolic engineering or for environmental monitoring. researchgate.net

Fluorescent Probes: The aromatic core of the molecule could be chemically modified to create a fluorescent probe. The functional groups could be designed to interact with specific analytes, leading to a change in the probe's fluorescence upon binding. This "turn-on" or "turn-off" mechanism is the basis for many modern chemical sensors used in biological imaging and environmental analysis.

Environmental and Sustainability Considerations in Compound Production and Application

Modern chemical research and production are increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. nih.govdcatvci.org

Sustainable Synthesis: Future research will focus on developing sustainable synthetic routes to this compound. This includes using renewable feedstocks, employing catalytic rather than stoichiometric reagents, and minimizing solvent use or replacing traditional solvents with greener alternatives like water or supercritical fluids. nih.govacs.org

Environmental Fate: Benzoic acid and its simple esters are generally considered to be readily biodegradable and have a low potential for bioaccumulation. inchem.orgoecd.org While specific studies on this compound are lacking, it is reasonable to predict a similar environmental profile. However, comprehensive studies on its ecotoxicity and biodegradability will be essential. The release of benzoates into aquatic ecosystems via wastewater is a consideration, though their toxicity to aquatic organisms is generally low to moderate. inchem.orgnih.gov

| Green Chemistry Principle | Application to this compound |

|---|---|

| Waste Prevention | Optimizing reactions to maximize atom economy. worldpharmatoday.com |

| Safer Solvents & Auxiliaries | Replacing hazardous solvents with water, ethanol, or solvent-free conditions. |

| Use of Catalysis | Employing biocatalysts or recoverable solid acid catalysts instead of stoichiometric reagents. mdpi.com |

| Design for Degradation | Based on related benzoate structures, the compound is expected to be biodegradable. inchem.orgoecd.org |

Q & A

Q. Advanced

- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution : Employ SHELXD for phase determination via dual-space algorithms.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Validate with WinGX for residual density analysis and thermal ellipsoid plots .

What strategies address discrepancies in NMR data between theoretical predictions and experimental results?

Q. Advanced

- Dynamic effects : Account for rotational barriers in methoxyacetyl groups using variable-temperature NMR (VT-NMR).

- Solvent corrections : Apply the IEF-PCM model in computational tools (e.g., Gaussian 16) to simulate solvent shifts in DMSO-d₆.

- Hybrid DFT/MD approaches : Combine density functional theory with molecular dynamics to model conformational flexibility .

What are the implications of the compound’s LogP (1.60) and solubility in pharmacokinetic studies?

Q. Advanced

- Lipophilicity : The moderate LogP suggests passive diffusion across cell membranes but may limit aqueous solubility.

- Solubility enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes.

- ADMET profiling : Predict hepatic clearance via cytochrome P450 isoforms (CYP3A4/2D6) using in vitro microsomal assays .

How does the methoxyacetyl group influence the compound’s reactivity in nucleophilic reactions?

Q. Advanced

- Electron-withdrawing effects : The acetyl group activates the benzoate ring for electrophilic substitution but deactivates it toward nucleophilic attack.

- Steric hindrance : The methoxy moiety directs regioselectivity in reactions (e.g., para-substitution in Suzuki couplings).

- Hydrolysis stability : Test under acidic (HCl/EtOH) and basic (NaOH/THF) conditions to assess ester lability .

What safety precautions are necessary when handling this compound in the lab?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Storage : Keep in amber glass vials at 2–8°C under inert gas (Ar/N₂) .

Can computational models predict the compound’s interactions with biological targets?

Q. Advanced

- Docking studies : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or kinase domains.

- MD simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS).

- QSAR modeling : Coralate substituent effects (e.g., Hammett σ values) with IC₅₀ data from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.